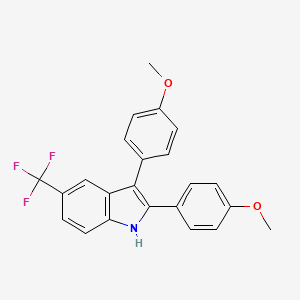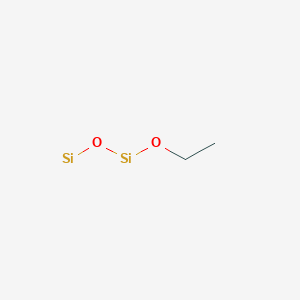
3-Methylbenzene-1-seleninic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylbenzene-1-seleninic acid is an organoselenium compound characterized by the presence of a selenium atom bonded to a benzene ring substituted with a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylbenzene-1-seleninic acid typically involves the oxidation of 3-methylbenzeneselenol. One common method is the reaction of 3-methylbenzeneselenol with hydrogen peroxide (H₂O₂) under acidic conditions. The reaction proceeds as follows: [ \text{C}_6\text{H}_4(\text{CH}_3)\text{SeH} + 2\text{H}_2\text{O}_2 \rightarrow \text{C}_6\text{H}_4(\text{CH}_3)\text{SeO}_2\text{H} + 2\text{H}_2\text{O} ]
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methylbenzene-1-seleninic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form selenonic acids.
Reduction: It can be reduced back to 3-methylbenzeneselenol.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or other reducing agents.
Substitution: Electrophiles such as bromine (Br₂) in the presence of a catalyst like iron(III) bromide (FeBr₃).
Major Products:
Oxidation: Selenonic acids.
Reduction: 3-Methylbenzeneselenol.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
3-Methylbenzene-1-seleninic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organoselenium compounds.
Biology: It serves as a model compound for studying the biological activity of selenium-containing molecules.
Industry: Used in the synthesis of materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 3-Methylbenzene-1-seleninic acid involves its ability to undergo redox reactions. Selenium in the compound can exist in multiple oxidation states, allowing it to participate in various biochemical processes. It can act as an antioxidant by neutralizing reactive oxygen species (ROS) and protecting cells from oxidative damage. The molecular targets and pathways involved include interactions with enzymes like glutathione peroxidase, which plays a crucial role in cellular antioxidant defense.
Comparaison Avec Des Composés Similaires
Benzene-1-seleninic acid: Lacks the methyl group, making it less hydrophobic.
3-Methylbenzeneselenol: The reduced form of 3-Methylbenzene-1-seleninic acid.
Selenious acid: Contains selenium in a different oxidation state and lacks the aromatic ring.
Uniqueness: this compound is unique due to the presence of both a methyl group and a seleninic acid group on the benzene ring. This combination imparts distinct chemical properties, such as increased hydrophobicity and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry.
Propriétés
Numéro CAS |
33834-52-5 |
|---|---|
Formule moléculaire |
C7H8O2Se |
Poids moléculaire |
203.11 g/mol |
Nom IUPAC |
3-methylbenzeneseleninic acid |
InChI |
InChI=1S/C7H8O2Se/c1-6-3-2-4-7(5-6)10(8)9/h2-5H,1H3,(H,8,9) |
Clé InChI |
RHEXIQOKFREVJO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)[Se](=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{[2-Methyl-4-(trimethoxysilyl)but-3-en-2-yl]oxy}propanenitrile](/img/structure/B14684052.png)
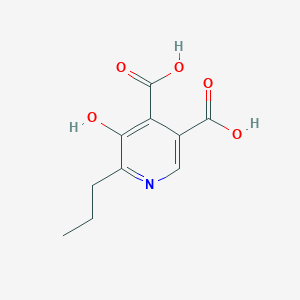
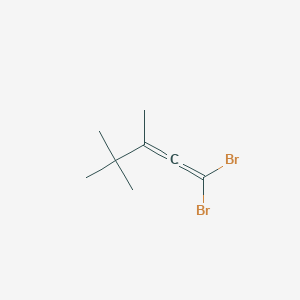
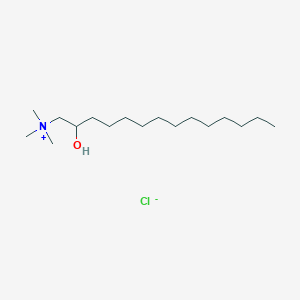
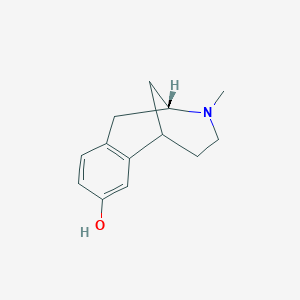


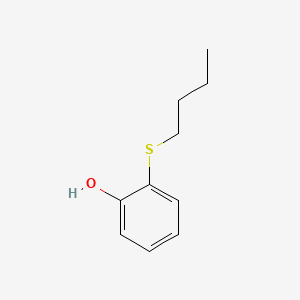
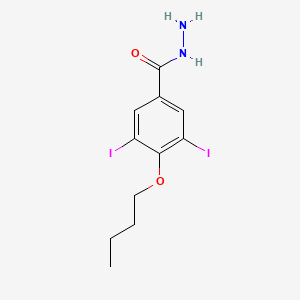
![9-Thiabicyclo[3.3.1]nonane-2,6-dithiol](/img/structure/B14684096.png)
